molecular formula C14H18O3S B14413561 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate CAS No. 87763-98-2

5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate

Cat. No.: B14413561
CAS No.: 87763-98-2
M. Wt: 266.36 g/mol
InChI Key: JMJNKDQWEUCOSH-UHFFFAOYSA-N
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Description

5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate is a chemical compound with a molecular mass of 266.097665436 daltons . This compound is characterized by the presence of a phenylsulfanyl group attached to a hexan-3-yl acetate backbone, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetates with N- and C-nucleophiles in ethanol in the presence of small amounts of hydrochloric acid at room temperature . This reaction yields the desired compound through a series of transformations involving alkylation and cyclization steps.

Chemical Reactions Analysis

5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active compound, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

87763-98-2

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

(5-oxo-1-phenylsulfanylhexan-3-yl) acetate

InChI

InChI=1S/C14H18O3S/c1-11(15)10-13(17-12(2)16)8-9-18-14-6-4-3-5-7-14/h3-7,13H,8-10H2,1-2H3

InChI Key

JMJNKDQWEUCOSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CCSC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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